molecular formula C6H4BrCl B145707 1-Bromo-4-chlorobenzene CAS No. 106-39-8

1-Bromo-4-chlorobenzene

Cat. No. B145707
CAS RN: 106-39-8
M. Wt: 191.45 g/mol
InChI Key: NHDODQWIKUYWMW-UHFFFAOYSA-N
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Description

Crystal Structure Analysis

The crystal structure of para-bromochlorobenzene has been studied, revealing a space group of P21/a and two molecules per unit cell. The symmetry of the crystal might be statistical due to the random filling of halogen positions by bromine or chlorine or the equal probability of two possible orientations of the molecules .

Molecular Structure Analysis

NMR spectroscopy has provided insights into the molecular structure of chlorobenzene and bromobenzene, showing that the structure of the phenyl ring in bromobenzene is closely similar to that of chlorobenzene. The deuterium quadrupole coupling constants and the asymmetry parameter of the field gradient tensor have been determined for these compounds .

Physical and Chemical Properties Analysis

Chlorobenzene and bromobenzene exhibit complete solid-state solubility and isomorphism, making them suitable as phase change materials for precise temperature control in cold storage applications . The vibrational investigation of 2-bromo-1, 4-dichlorobenzene (BDB) has been performed using both experimental and theoretical methods, revealing higher electronic density and various molecular properties such as NLO properties and local reactivity properties . The experimental and theoretical investigation of 1-bromo-4-chlorobenzene (1-Br-4-CB) has provided detailed information on its vibrational frequencies, IR intensities, and Raman activities, as well as the impact of di-substituted halogens on the benzene molecule .

Chemical Reactions Analysis

A practical one-pot synthesis method has been developed for the preparation of highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzene derivatives, demonstrating the potential of this methodology for the preparation of sulfur heterocycles .

Synthesis Analysis

The synthesis of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene has been achieved, and its crystal structure has been determined, providing insights into the effects of substituents on the geometry of the azo group .

Case Studies and Applications

The title compound 2-bromo-1, 4-dichlorobenzene forms a stable complex with isopentenylpyrophosphate transferase, showing inhibitory activity against this enzyme, which could have implications for medicinal chemistry . The dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene has been studied, showing a temperature effect on the ion yields of Br- and Cl-, which can be interpreted with thermodynamics calculations .

Scientific Research Applications

Temperature-Dependent Electron Attachment

1-Bromo-4-chlorobenzene has been studied in the context of dissociative electron attachment (DEA). Research indicates that DEA to 1-bromo-4-chlorobenzene shows a pronounced temperature effect, with the formation of fragment anions Cl− and Br−. This effect becomes more pronounced with an increase in gas temperature from 377 to 583 K. Such studies are crucial for understanding the thermodynamics and electron interactions in this compound (Mahmoodi-Darian et al., 2010).

Spectroscopic Analysis

The compound has been analyzed using both FT-IR and FT-Raman spectroscopy. These techniques, coupled with computational methods like HF and DFT calculations, provide insights into the vibrational frequencies, IR intensities, and Raman activities of 1-bromo-4-chlorobenzene. Such analyses are essential for understanding the molecular structure and behavior of the compound (Udayakumar et al., 2011).

Solubility in Aqueous Ethanol Mixtures

The solubility of 1-bromo-4-chlorobenzene in aqueous ethanol mixtures has been measured, providing valuable data for its purification by crystallization. This research is significant for industrial applications where the compound is used as an intermediate (Jiang et al., 2013).

Vapour Pressure and Lattice Energy Studies

Research on 1-bromo-4-chlorobenzene has included investigations into its vapor pressures in both crystalline and liquid states. Such studies are important for understanding the physical properties and phase transitions of this compound (Oonk et al., 2000).

Photodissociation Dynamics

Studies have also been conducted on the photodissociation dynamics of 1-bromo-4-chlorobenzene. These investigations, which often involve femtosecond pump-probe spectroscopy, are key to understanding the compound's behavior under light exposure and its resultant molecular changes (Kadi et al., 2001).

Safety And Hazards

1-Bromo-4-chlorobenzene is toxic if swallowed and in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear eye protection/face protection .

properties

IUPAC Name

1-bromo-4-chlorobenzene
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InChI

InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDODQWIKUYWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4BrCl
Source PubChem
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DSSTOX Substance ID

DTXSID4059338
Record name p-Bromoclorobenzene
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Molecular Weight

191.45 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Bromochlorobenzene
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Vapor Pressure

0.25 [mmHg]
Record name 4-Bromochlorobenzene
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Product Name

1-Bromo-4-chlorobenzene

CAS RN

106-39-8
Record name 1-Bromo-4-chlorobenzene
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Record name p-Bromochlorobenzene
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Record name 1-Bromo-4-chlorobenzene
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Record name Benzene, 1-bromo-4-chloro-
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Record name p-Bromoclorobenzene
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Record name P-BROMOCHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
800
Citations
HAJ Oonk, PR van der Linde, J Huinink… - The Journal of Chemical …, 1998 - Elsevier
… The purity of the substances was checked by means of adiabatic calorimetry and found to be mole fraction 0.9999 for 1-bromo-4-chlorobenzene and 1-bromo-4iodobenzene, and mole …
Number of citations: 22 www.sciencedirect.com
V Udayakumar, S Periandy, S Ramalingam - Spectrochimica Acta Part A …, 2011 - Elsevier
… Complete vibrational analysis has been made in the present work for proper frequency assignments for 1-Bromo-4-chlorobenzene. The equilibrium geometries have been determined …
Number of citations: 29 www.sciencedirect.com
S Hou, BZ Dlugogorski, JC Mackie… - International …, 2017 - inderscienceonline.com
… observed the formation of one isomer of the mixed halogenated benzene, between 625 and 675C, tentatively identified by application of the NIST library as 1-bromo-4-chlorobenzene. …
Number of citations: 4 www.inderscienceonline.com
M Prashad, Y Liu, O Repič - Advanced Synthesis & Catalysis, 2003 - Wiley Online Library
… We rationalized that α-arylation of pinacolone (2) with 1-bromo-4-chlorobenzene (3) would … α-arylation of pinacolone (2) with 1-bromo-4-chlorobenzene (3) in the presence of palladium …
Number of citations: 19 onlinelibrary.wiley.com
JT Arnold, TO Bayraktaroglu, RG Brown… - The Journal of …, 1992 - ACS Publications
… catalyst twice during stirring for 2 weeks at pH 7.5-9, resulted in conversion of over 90% of 1,4-dibromobenzene to a 6:1 mixture of 1,4-dichlorobenzene and 1bromo-4-chlorobenzene. …
Number of citations: 15 pubs.acs.org
S Luliński, J Serwatowski, M Szczerbińska - 2008 - Wiley Online Library
… A similar behavior was reported previously for the lithiation of 1-bromo-4-chlorobenzene, where LTMP deprotonated preferentially at the sterically less-hindered position ortho to the …
AM Alhazmi, PR Alburquerque, T Junk - Green and Sustainable Chemistry, 2011 - scirp.org
Bromoaromatics are ubiquitous in chemistry, and their manufacture is often wasteful. Halogen exchange under hydrothermal conditions constitutes a viable alternative for their synthesis …
Number of citations: 3 www.scirp.org
F Mongin, M Schlosser - Tetrahedron letters, 1997 - Elsevier
… (4) ' from 1-bromo-4-chlorobenzene; mp 154 - 156 C (lit. 9 mp 155 - 156 C); 52%. - 2-Bromo-5-chlorobenzoic acid (5) " again from 1-bromo-4-chlorobenzene but employing LIDA rather …
Number of citations: 49 www.sciencedirect.com
GP Carlson, RG Tardiff - Toxicology and Applied Pharmacology, 1976 - Elsevier
… This suggestion was substantiated by the 14-day studies which indicated that 1,4dichlorobenzene, 1-bromo-4-chlorobenzene, 1,2,4-trichlorobenzene, and hexachlorobenzene all …
Number of citations: 75 www.sciencedirect.com
P Sander, RM Wittich, P Fortnagel… - Applied and …, 1991 - Am Soc Microbiol
… bacterial growth; however, mixed halogenated aromatics like 2-chloro-1-iodobenzene and 2,5dichloro-1-iodobenzene were used by both strains, whereas 1-bromo-4-chlorobenzene …
Number of citations: 244 journals.asm.org

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